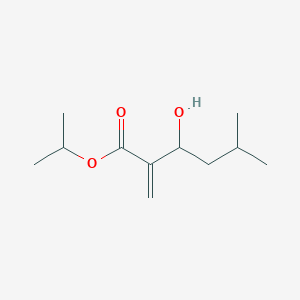
Propan-2-yl 3-hydroxy-5-methyl-2-methylidenehexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 3-hydroxy-5-methyl-2-methylidenehexanoate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its molecular formula and specific functional groups that contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-hydroxy-5-methyl-2-methylidenehexanoate involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Esterification: The α,β-unsaturated ketone is then esterified with propan-2-ol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 3-hydroxy-5-methyl-2-methylidenehexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for esterification and substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 3-hydroxy-5-methyl-2-methylidenehexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of Propan-2-yl 3-hydroxy-5-methyl-2-methylidenehexanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl 3-hydroxy-5-methylhexanoate: Similar structure but lacks the α,β-unsaturated ketone group.
Propan-2-yl 3-hydroxy-2-methylidenehexanoate: Similar structure but with different positioning of the methylidene group.
Uniqueness
Propan-2-yl 3-hydroxy-5-methyl-2-methylidenehexanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its α,β-unsaturated ketone group, in particular, makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
101186-04-3 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
propan-2-yl 3-hydroxy-5-methyl-2-methylidenehexanoate |
InChI |
InChI=1S/C11H20O3/c1-7(2)6-10(12)9(5)11(13)14-8(3)4/h7-8,10,12H,5-6H2,1-4H3 |
InChI-Schlüssel |
JFWKXYOLVHKQSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=C)C(=O)OC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14076804.png)
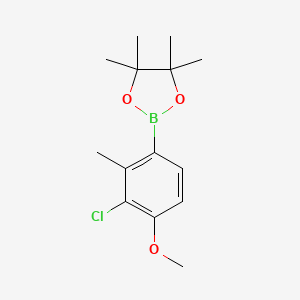
![[2-(Octan-2-yl)phenoxy]acetic acid](/img/structure/B14076819.png)
![tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane](/img/structure/B14076825.png)

![7-Amino-6h-anthra[9,1-cd][1,2]thiazol-6-one](/img/structure/B14076840.png)
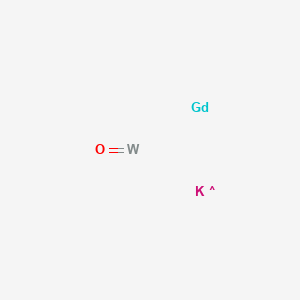
![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14076850.png)


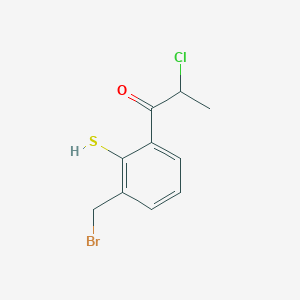
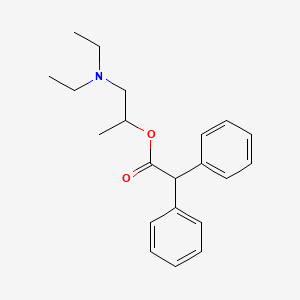
![[(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate](/img/structure/B14076898.png)
